N-phenyl-3,4-dihydro-2H-pyrrol-5-amine
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Overview
Description
N-phenyl-3,4-dihydro-2H-pyrrol-5-amine is a heterocyclic compound with the molecular formula C10H12N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3,4-dihydro-2H-pyrrol-5-amine typically involves the condensation of aniline with a suitable precursor, such as 3,4-dihydro-2H-pyrrole. This reaction is often carried out under acidic conditions to facilitate the formation of the desired product . Another method involves the cyclization of N-phenyl-2-aminobutan-1-ol under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenyl-2,5-dihydro-1H-pyrrole-3,4-dione under specific conditions.
Reduction: It can be reduced to form this compound hydrochloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-phenyl-2,5-dihydro-1H-pyrrole-3,4-dione.
Reduction: This compound hydrochloride.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-phenyl-3,4-dihydro-2H-pyrrol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2,3-dihydro-1H-pyrrole: Similar structure but differs in the position of the double bond.
N-phenyl-3,4-dihydro-2H-pyrrole-5-carboxamide: Contains an additional carboxamide group.
N-phenyl-3,4-dihydro-2H-pyrrole-5-sulfonamide: Contains a sulfonamide group.
Uniqueness
N-phenyl-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific substitution pattern and the presence of both a phenyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-phenyl-3,4-dihydro-2H-pyrrol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6H,4,7-8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRARGHXCLHSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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